molecular formula C15H19N3O2S B2970958 N-((4-cyclohexylthiazol-2-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 2034240-17-8

N-((4-cyclohexylthiazol-2-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2970958
CAS RN: 2034240-17-8
M. Wt: 305.4
InChI Key: CKWXWXCSXUIQEO-UHFFFAOYSA-N
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Description

N-((4-cyclohexylthiazol-2-yl)methyl)-5-methylisoxazole-4-carboxamide, also known as CTZM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTZM belongs to the family of isoxazole carboxamides and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on developing efficient synthesis methods for related compounds, highlighting their chemical versatility and potential applications in drug development and materials science. For instance, the synthesis of oxazoles and thiazoles has been explored through copper-catalyzed intramolecular cyclization processes, demonstrating their utility in constructing complex molecules with potential pharmacological activities (Kumar et al., 2012).

Potential Pharmaceutical Applications

Compounds containing isoxazole and thiazole moieties have been studied for their potential pharmaceutical applications. For example, isoxazole-3-carboxamide derivatives have been explored for their neuroprotective effects in stroke models, indicating their potential as novel therapeutic agents (Kohara et al., 2008). Similarly, thiazolo[5,4-d]pyrimidines have been synthesized, suggesting their possible applications in developing new drugs with unique biological activities (Chattopadhyay et al., 2010).

Anticonvulsant Activity

Some derivatives, such as enaminones containing isoxazole, have been evaluated for their anticonvulsant activity, indicating the potential use of similar compounds in treating neurological disorders (Jackson et al., 2012).

Antibacterial Activity

The study of aminoazoles in isocyanide-based multicomponent reactions has revealed some antibacterial activity, suggesting that compounds with similar structures could serve as leads for developing new antibacterial agents (Murlykina et al., 2017).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may interact with a variety of molecular targets.

Mode of Action

One compound, voreloxin, which contains a thiazole ring, has been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that thiazole derivatives might interact with their targets in a similar manner.

Biochemical Pathways

Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids , suggesting that they might interfere with lipid metabolism pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties might influence the bioavailability of thiazole derivatives.

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives might induce various molecular and cellular changes.

Action Environment

The solubility of thiazole in different solvents suggests that the solvent environment might influence the action of thiazole derivatives.

properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-10-12(7-17-20-10)15(19)16-8-14-18-13(9-21-14)11-5-3-2-4-6-11/h7,9,11H,2-6,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWXWXCSXUIQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2=NC(=CS2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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